Valecobulin

Cytotoxicity Tubulin inhibitor Vascular disrupting agent

Valecobulin (CKD-516) is the valine prodrug of S516, delivering superior aqueous solubility (>100 mg/mL) and oral bioavailability unattainable with conventional VDAs. Unlike CA4P or AC7700, 10 mg/kg CKD-516 achieves 61–71% tumor inhibition versus 80–100 mg/kg for competitors—an 8–10× dose efficiency advantage that cuts cost per experiment. Active against MDR tumors including P-gp-overexpressing HCT15 models where paclitaxel fails. Ideal for oral dosing studies, combination chemo/radiotherapy protocols, and large-cohort xenograft work where compound economy matters.

Molecular Formula C26H28N6O5S
Molecular Weight 536.6 g/mol
CAS No. 1188371-47-2
Cat. No. B611627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValecobulin
CAS1188371-47-2
SynonymsValecobulin
Molecular FormulaC26H28N6O5S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N
InChIInChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1
InChIKeyUKKRUIXIDCWALA-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valecobulin (CKD-516) – A Preclinical and Clinical-Stage Vascular Disrupting Agent for Solid Tumor Research


Valecobulin (CKD‑516) is an orally bioavailable small‑molecule vascular disrupting agent (VDA) and the valine prodrug of S516, a potent β‑tubulin polymerization inhibitor [1]. Designed around a benzophenone scaffold with a substituted B‑ring and a 4‑thiazole‑2‑amine moiety, Valecobulin irreversibly targets the colchicine‑binding site on β‑tubulin, triggering microtubule depolymerization, G2/M cell‑cycle arrest, and selective shutdown of immature tumor vasculature [1][2]. The compound has entered Phase I clinical evaluation in advanced solid tumors and metastatic colorectal cancer [3].

Why Valecobulin (CKD‑516) Cannot Be Replaced by a Generic Tubulin Inhibitor or VDA


Valecobulin is not a simple tubulin binder; its prodrug architecture, aqueous solubility, and clinical dosing profile distinguish it from structurally related VDAs. Direct substitution with CA4P (fosbretabulin) or AC7700 is not supported by experimental data: CA4P shows only marginal activity even at high doses (inhibition ratio [IR] ≈ 40% at 100 mg/kg, Q2D) [1], while AC7700 requires much higher doses (80–100 mg/kg) to achieve comparable tumor inhibition [2][3]. Moreover, Valecobulin’s valine prodrug confers aqueous solubility >100 mg/mL—a prerequisite for oral formulation—whereas the parent S516 is poorly water‑soluble [1]. These quantitative gaps in potency, dose‑efficiency, and solubility make off‑label substitution unfeasible for reproducible preclinical or clinical studies.

Head‑to‑Head Quantitative Differentiation of Valecobulin (CKD‑516) Against Key Comparators


3‑Fold Higher Cytotoxicity Against HL‑60 Leukemia Cells (S516 vs. AC7739)

The active metabolite S516 (derived from Valecobulin prodrug) was directly compared with AC7739, the active species of the clinical‑stage VDA AC7700. In HL‑60 human promyelocytic leukemia cells, S516 exhibited an IC₅₀ of 5 nM, which is 3‑fold more potent than the 15 nM IC₅₀ observed for AC7739 [1].

Cytotoxicity Tubulin inhibitor Vascular disrupting agent

Enhanced Tubulin Polymerization Inhibition (IC₅₀ 4.3 μM vs. 6.5 μM for AC7739)

In a cell‑free tubulin polymerization assay, S516 inhibited microtubule assembly with an IC₅₀ of 4.3 μM, whereas the comparator AC7739 required a concentration of 6.5 μM to achieve 50% inhibition [1]. A separate study confirmed S516 IC₅₀ = 4.29 μM .

Tubulin polymerization Microtubule disruption VDA mechanism

Dose‑Efficient In Vivo Antitumor Efficacy: 10 mg/kg CKD‑516 Outperforms 80–100 mg/kg AC7700

In a panel of human tumor xenografts (HCT116, A549, HT29, CX1, MKN45), CKD‑516 administered at 10 mg/kg (Q4D × 4, i.p.) achieved tumor inhibition ratios (IR) of 61–71%. For the same models, AC7700 required 80 mg/kg to reach an IR of only 51–64% [1]. In progressive HCT116/HT29 models (initial volume >500 mm³), CKD‑516 at 10 mg/kg gave an IR of 70%, whereas AC7700 at 100 mg/kg reached only 63% IR [2].

Xenograft Tumor growth inhibition VDA In vivo efficacy

Prodrug Solubility >100 mg/mL Enables Oral Formulation and Improved Handling

The parent compound S516 exhibits poor aqueous solubility. Conversion to the valine prodrug CKD‑516 (Valecobulin) increases water solubility to >100 mg/mL [1]. In rats, CKD‑516 showed acceptable oral bioavailability and was dosed orally in human xenograft models (10–20 mg/kg, Q4d × 5), achieving 50–60% tumor growth suppression [2].

Aqueous solubility Prodrug Oral bioavailability Formulation

Combination Benefit: CKD‑516 + Gemcitabine Delays Tumor Growth by 57% Over Control

In H460 human non‑small‑cell lung carcinoma xenografts, CKD‑516 (2.5 mg/kg, i.p.) combined with gemcitabine (40 mg/kg) significantly delayed tumor growth by 57% compared to vehicle control, and by 36% compared to gemcitabine alone [1].

Combination therapy Lung cancer Gemcitabine Xenograft

Optimized Application Scenarios for Valecobulin (CKD‑516) Based on Empirical Differentiation


Preclinical Studies Requiring High‑Potency Vascular Disruption at Low Doses

Use Valecobulin when experimental design demands robust tumor vessel shutdown and necrosis with minimal compound usage. The data demonstrate that 10 mg/kg CKD‑516 achieves superior tumor inhibition (IR 61–71%) compared to 80–100 mg/kg of AC7700 [1][2]. This 8‑ to 10‑fold dose advantage reduces cost per experiment and simplifies dosing logistics, especially in large‑cohort xenograft studies.

Oral Bioavailability‑Dependent Research Programs and Formulation Development

Select Valecobulin for projects that mandate oral dosing or where oral bioavailability is a key research variable. The valine prodrug confers aqueous solubility >100 mg/mL and acceptable oral absorption in rats (Caco‑2 Pₐₚₚ 15.1 × 10⁻⁶ cm/sec for CKD‑516; 35.4 for S516) [3][4]. Oral administration at 10–20 mg/kg produced 50–60% tumor growth suppression in HCT116 xenografts, confirming that oral formulation is viable [4].

Combination Therapy Investigations with Chemotherapy or Radiotherapy

Leverage Valecobulin in combination studies to evaluate VDA‑mediated sensitization. In H460 lung cancer xenografts, CKD‑516 (2.5 mg/kg) + gemcitabine (40 mg/kg) delayed tumor growth by 57% over control and 36% over gemcitabine alone [5]. Additionally, CKD‑516 combined with irradiation in a lung squamous cell carcinoma model significantly enhanced antitumor efficacy and reduced tumor vessel density (p<0.005) [6]. These data support its use as a combination partner in both chemotherapy and radiotherapy research.

MDR‑Positive and Paclitaxel‑Resistant Tumor Models

Utilize Valecobulin in studies of multidrug‑resistant (MDR) cancers. S516, the active metabolite, retains potent cytotoxicity against the P‑gp‑overexpressing HCT15 cell line (IC₅₀ = 42.8 nM) [7], and CKD‑516 achieved an IR of 69% at 10 mg/kg in HCT15 xenografts—a model where paclitaxel showed no activity [2]. This makes Valecobulin a valuable tool for investigating VDA efficacy in chemotherapy‑refractory settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valecobulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.